1-(2-Bromopropyl)-3-chlorobenzene

CAS No.: 216581-36-1

Cat. No.: VC7196242

Molecular Formula: C9H10BrCl

Molecular Weight: 233.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216581-36-1 |

|---|---|

| Molecular Formula | C9H10BrCl |

| Molecular Weight | 233.53 |

| IUPAC Name | 1-(2-bromopropyl)-3-chlorobenzene |

| Standard InChI | InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |

| Standard InChI Key | DGLUSFUOBLYDBJ-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=CC=C1)Cl)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

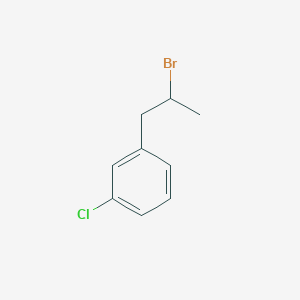

1-(2-Bromopropyl)-3-chlorobenzene belongs to the class of halogenated aromatic hydrocarbons. Its IUPAC name derives from the substitution pattern on the benzene ring:

-

Chlorine substituent: Positioned at the third carbon (meta position).

-

2-Bromopropyl chain: A three-carbon alkyl group with a bromine atom at the second carbon, attached to the first carbon of the benzene ring.

The compound’s structure is represented by the canonical SMILES notation , which encodes the connectivity of atoms .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.53 g/mol |

| CAS Number | 216581-36-1 |

| Purity Specifications | ≥95% (analytical grade) |

| Storage Recommendations | Cool, dry environment (<15°C) |

The presence of both bromine and chlorine enhances its reactivity in substitution and coupling reactions, a trait exploited in synthetic chemistry .

Synthesis and Production

Synthetic Routes

The synthesis of 1-(2-Bromopropyl)-3-chlorobenzene typically involves halogenation or alkylation reactions. One documented method includes:

-

Friedel-Crafts Alkylation: Reacting 3-chlorobenzene with 2-bromopropanol in the presence of a Lewis acid catalyst (e.g., ) to attach the bromopropyl group.

-

Bromination of Propyl Derivatives: Brominating 3-chloropropylbenzene using or in a controlled environment .

Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Post-synthesis purification involves fractional distillation or recrystallization from non-polar solvents .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Reaction Temperature | 25–50°C |

| Catalyst | |

| Yield | 70–85% |

| Purification Method | Distillation |

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature () with moderate viscosity. Its stability is influenced by storage conditions; exposure to light or moisture may accelerate decomposition.

Solubility and Reactivity

-

Solubility: Miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water .

-

Reactivity: The bromine atom undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chlorine substituent directs electrophilic aromatic substitution to specific ring positions.

Applications in Research and Industry

Organic Synthesis

1-(2-Bromopropyl)-3-chlorobenzene is primarily used as a building block in:

-

Pharmaceutical Intermediates: Synthesis of antipsychotic agents and anti-inflammatory drugs requiring halogenated aromatic motifs.

-

Ligand Design: Preparation of phosphine ligands for transition-metal catalysis.

Materials Science

Its halogen atoms facilitate cross-coupling reactions to construct conjugated polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume